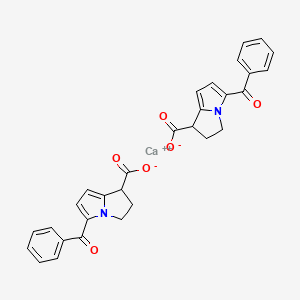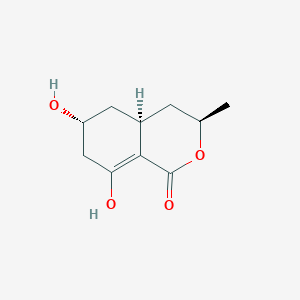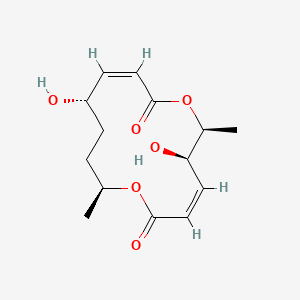
Clonostachydiol
描述
Clonostachydiol is a fungal metabolite originally isolated from Clonostachys cylindrospora . It has been found to exhibit anticancer and anthelmintic activities . It is cytotoxic to P388, L1210, HT-29, and A549 cancer cells .
Synthesis Analysis
The synthesis of Clonostachydiol involves the use of ethyl ®-3-hydroxybutanoate and methyl ®-2-hydroxypropanoate as readily available starting materials . Key steps in the synthesis include MacMillan a-hydroxylation and Horner–Wadsworth–Emmons .Molecular Structure Analysis
Clonostachydiol has a molecular formula of C14H20O6 . It contains a total of 40 bonds, including 20 non-H bonds, 4 multiple bonds, 4 double bonds, 2 ester(s) (aliphatic), 2 hydroxyl group(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis
The stereochemistry of Clonostachydiol was determined using the natural compound isolated from Xylaria sp. BCC 4297 . The result revealed that the absolute configuration of Clonostachydiol, previously determined by synthesis, should be revised to its enantiomer .Physical And Chemical Properties Analysis
Clonostachydiol is a solid at room temperature . It is soluble in dichloromethane, DMSO, ethanol, and methanol .科学研究应用
Antimicrobial Properties
Clonostachydiol exhibits antimicrobial activity against various pathogens. Researchers have explored its effectiveness against bacteria, fungi, and even parasites. The compound’s unique structure contributes to its bioactivity, making it a promising candidate for developing new antimicrobial agents .
Antifungal Activity
Clonostachydiol has demonstrated potent antifungal properties. It inhibits the growth of fungal species, including those responsible for plant diseases and human infections. Its mode of action involves disrupting fungal cell membranes and interfering with essential cellular processes .
Antiparasitic Potential
Studies suggest that Clonostachydiol may have antiparasitic effects. It could be valuable in combating parasitic infections, especially those affecting livestock or humans. Further research is needed to explore its efficacy and safety .
Anti-Inflammatory Effects
Clonostachydiol exhibits anti-inflammatory activity by modulating immune responses. Researchers have investigated its potential in managing inflammatory conditions, such as arthritis and autoimmune diseases. Understanding its mechanisms of action could lead to novel therapeutic strategies .
Cancer Research
Although preliminary, Clonostachydiol has attracted attention in cancer research. Some studies suggest it may inhibit tumor growth and metastasis. Researchers are exploring its impact on specific cancer cell lines and signaling pathways .
Neuroprotective Properties
Emerging evidence indicates that Clonostachydiol might protect neurons from oxidative stress and neurodegenerative processes. Investigations into its neuroprotective mechanisms could open avenues for treating neurodegenerative diseases .
Agricultural Applications
Clonostachydiol’s antifungal properties make it relevant for agriculture. It could be used as a natural fungicide to protect crops from fungal pathogens. Researchers are studying its efficacy and environmental impact .
Drug Development
Given its diverse bioactivities, Clonostachydiol serves as an inspiration for designing novel drugs. Medicinal chemists explore its structure to create derivatives with improved properties. These derivatives could target specific diseases or biological pathways .
作用机制
Target of Action
Clonostachydiol is a macrodiolide-type anthelmintic derived from the fungus Clonostachys cylindrospora . Its primary targets are the abomasum nematodes, specifically Haemonchus cortorus . These nematodes are parasitic worms that reside in the gastrointestinal tract of ruminants, causing significant health issues.
Pharmacokinetics
The pharmacokinetics of Clonostachydiol, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. As such, its bioavailability and the impact of these properties on its efficacy and safety are currently unknown. Future research in this area will be crucial to fully understand the pharmacokinetic profile of Clonostachydiol .
Result of Action
Clonostachydiol exhibits anthelmintic activity, indicating that it is effective in eliminating parasitic worms, specifically the abomasum nematode Haemonchus cortorus . This results in improved health and well-being of the infected host organism.
Action Environment
The efficacy and stability of Clonostachydiol, like many other compounds, can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that could interact with Clonostachydiol. Understanding these factors is crucial for optimizing the use of Clonostachydiol in different settings.
属性
IUPAC Name |
(3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5-,8-6-/t9-,10-,11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVNIYICRYPPEB-GSVQBQKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](/C=C\C(=O)O[C@H]([C@@H](/C=C\C(=O)O1)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)
![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)



![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)
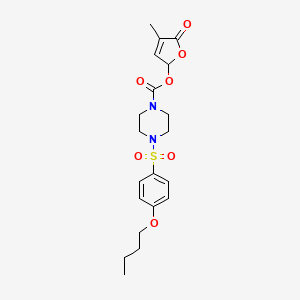
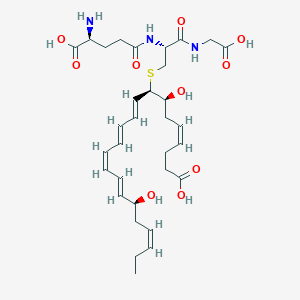
![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
